molecular formula C9H12ClN3 B2671808 1-(3-Chloropyridin-4-yl)piperazine CAS No. 87394-66-9

1-(3-Chloropyridin-4-yl)piperazine

Cat. No. B2671808
CAS RN: 87394-66-9
M. Wt: 197.67
InChI Key: WZZPTVIAALKWBS-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)piperazine is a heterocyclic compound that contains both a piperazine ring and a chloropyridine ring . This chemical is often used in the field of medicinal chemistry as a building block for the synthesis of various pharmaceuticals and bioactive compounds .


Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These methods have been used to synthesize various piperazine derivatives, including 1-(3-Chloropyridin-4-yl)piperazine .


Molecular Structure Analysis

The molecular formula of 1-(3-Chloropyridin-4-yl)piperazine is C9H12ClN3 . It contains a piperazine ring and a chloropyridine ring . The exact molecular structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Piperazine derivatives, including 1-(3-Chloropyridin-4-yl)piperazine, can undergo various chemical reactions. For instance, they can participate in Ullmann Cu(I) catalyzed C-N cross-coupling reactions . In these reactions, 4-chloropyridinium chloride can be coupled with anilines or other nitrogen-containing compounds to form various piperazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Chloropyridin-4-yl)piperazine can be determined using various analytical techniques. For instance, its density, melting point, and boiling point can be determined using techniques such as differential scanning calorimetry .

Scientific Research Applications

Metabolic Pathways and Pharmacological Potential

  • Metabolism and Pharmacological Activity : A study on the metabolism of a dopamine D(4) selective antagonist, which is structurally related to "1-(3-Chloropyridin-4-yl)piperazine", identified major metabolic pathways, including N-dealkylation and the formation of a novel mercapturic acid adduct. This research highlights the compound's potential in treating conditions like schizophrenia without the extrapyramidal side effects common with classical antipsychotic agents (Zhang et al., 2000).

Synthesis and Docking Studies

  • Synthesis and Biological Activity : The synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, a derivative of "1-(3-Chloropyridin-4-yl)piperazine", have been reported. These compounds play a significant role in medicinal chemistry, suggesting the potential for developing new therapeutic agents (Balaraju et al., 2019).

Anticonvulsant and Antipsychotic Applications

  • Anticonvulsant and Antipsychotic Derivatives : Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which include the 3-(4-arylpiperazin-1-yl)propyl moiety, has demonstrated strong antiarrhythmic and antihypertensive activities. This suggests the therapeutic potential of derivatives for treating cardiovascular disorders (Malawska et al., 2002).

Analytical Methods and Quality Control

  • Analytical Determination : A sensitive assay for determining a novel dopamine D4 receptor antagonist in human plasma and urine showcases the analytical applications of derivatives in pharmacokinetics and drug monitoring (Chavez-Eng et al., 1997).

Novel Drug Development

  • Discovery of New Therapeutic Agents : The discovery and synthesis of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors demonstrate the role of "1-(3-Chloropyridin-4-yl)piperazine" derivatives in the development of novel treatments for infectious diseases (Romero et al., 1994).

Safety And Hazards

1-(3-Chloropyridin-4-yl)piperazine may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using appropriate personal protective equipment . In case of exposure, affected areas should be washed with plenty of water, and medical attention should be sought if symptoms persist .

Future Directions

The future directions for the research and application of 1-(3-Chloropyridin-4-yl)piperazine could involve its use in the synthesis of new pharmaceuticals and bioactive compounds. Given its wide range of potential biological activities, further studies could explore its potential uses in medicinal chemistry .

properties

IUPAC Name

1-(3-chloropyridin-4-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZPTVIAALKWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-4-yl)piperazine

CAS RN

87394-66-9
Record name 1-(3-chloropyridin-4-yl)piperazine
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